Product packaging for O-Desmethyl Brinzolamide-D5(Cat. No.:)

O-Desmethyl Brinzolamide-D5

Cat. No.: B1162929
M. Wt: 374.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Desmethyl Brinzolamide-D5 is a deuterium-labelled analogue of O-Desmethyl Brinzolamide, which is a metabolite of the active pharmaceutical ingredient Brinzolamide . Brinzolamide is a carbonic anhydrase inhibitor used topically to lower elevated intraocular pressure by reducing the rate of aqueous humour formation in the eye . This deuterated compound, featuring five deuterium atoms on the ethylamino group, is designed for use as a stable isotopic internal standard . Its primary research application is in Analytical Method Development, Validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . By providing traceability and enabling precise measurement, it facilitates highly accurate quantification of the unlabeled O-Desmethyl Brinzolamide metabolite in complex biological matrices using techniques such as LC-MS. This is critical for pharmacokinetic studies, metabolic profiling, and ensuring regulatory compliance for pharmaceutical products . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₁H₁₄D₅N₃O₅S₃

Molecular Weight

374.51

Synonyms

(R)-4-(Ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide-D5

Origin of Product

United States

Metabolic Origins and Pathways of O Desmethyl Brinzolamide

Parent Compound Brinzolamide (B135381): Biotransformation and Enzyme Systems

The transformation of Brinzolamide in the body is a complex process primarily occurring in the liver. drugbank.comefda.gov.etnovartis.com This biotransformation is mediated by a superfamily of enzymes known as cytochrome P450 (CYP450). drugbank.comefda.gov.etnovartis.comnih.gov

Cytochrome P450 Isozymes Involved in Brinzolamide Metabolism

Several specific CYP450 isozymes have been identified as key players in the metabolism of Brinzolamide. drugbank.comefda.gov.etnovartis.comnih.gov In vitro studies have pinpointed CYP3A4 as the main enzyme responsible for its breakdown. novartis.comeuropa.eueuropa.eumedsinfo.com.aufda.gov.phmpa.se However, other isozymes also contribute to this process, including CYP2A6, CYP2B6, CYP2C8, and CYP2C9. drugbank.comefda.gov.etnovartis.comnih.goveuropa.eumedsinfo.com.aufda.gov.phmpa.se The involvement of multiple CYP isozymes highlights the robustness of the metabolic clearance of Brinzolamide.

Table 1: Cytochrome P450 Isozymes in Brinzolamide Metabolism

EnzymeRole in Metabolism
CYP3A4 Main isozyme involved novartis.comeuropa.eueuropa.eumedsinfo.com.aufda.gov.phmpa.se
CYP2A6 Contributing isozyme drugbank.comefda.gov.etnovartis.comnih.goveuropa.eumedsinfo.com.aufda.gov.phmpa.se
CYP2B6 Contributing isozyme drugbank.comefda.gov.etnovartis.comnih.goveuropa.eumedsinfo.com.aufda.gov.phmpa.se
CYP2C8 Contributing isozyme drugbank.comefda.gov.etnovartis.comnih.goveuropa.eumedsinfo.com.aufda.gov.phmpa.se
CYP2C9 Contributing isozyme drugbank.comefda.gov.etnovartis.comnih.goveuropa.eumedsinfo.com.aufda.gov.phmpa.se

O-Dealkylation as a Primary Metabolic Route to O-Desmethyl Brinzolamide

One of the principal metabolic pathways for Brinzolamide is O-dealkylation. europa.eumedsinfo.com.aufda.gov.phmpa.se This reaction involves the removal of a methyl group from the methoxypropyl side chain of the Brinzolamide molecule. smolecule.com The oxidative cleavage of this methoxy (B1213986) group directly results in the formation of O-Desmethyl Brinzolamide. smolecule.com This process is part of a broader metabolic scheme that also includes N-dealkylation and oxidation of the N-propyl side chain. europa.eumedsinfo.com.aufda.gov.phmpa.se

Formation and Significance of O-Desmethyl Brinzolamide as a Brinzolamide Metabolite

Following the administration of Brinzolamide, it is metabolized into several compounds, with O-Desmethyl Brinzolamide being one of the identified metabolites found in urine, although typically in lower concentrations compared to the parent drug and the primary metabolite, N-desethylbrinzolamide. drugbank.comnih.govwikipedia.orgfda.govbausch.com The formation of O-Desmethyl Brinzolamide is a clear indication of the O-dealkylation pathway's activity. europa.eumedsinfo.com.aufda.gov.phmpa.se

Further metabolism can occur, where an N-propionic acid analog is formed through the oxidation of the N-propyl side chain of O-Desmethyl Brinzolamide. drugbank.comefda.gov.etnovartis.comnih.gov While the activity of some Brinzolamide metabolites, like N-Desethylbrinzolamide, has been characterized, the specific activity of O-Desmethylbrinzolamide is an area of ongoing research. wikipedia.org However, it is known to be an active metabolite that inhibits carbonic anhydrase, with a high affinity for the CA-II isoform. medchemexpress.commedchemexpress.comtargetmol.com

Isotopic Labeling Strategy for O-Desmethyl Brinzolamide-D5: Implications for Metabolic Research

To meticulously study the metabolic fate of drugs like Brinzolamide, scientists employ a technique called isotopic labeling. musechem.commetsol.comcreative-proteomics.comacs.org this compound is a stable, isotopically labeled version of the metabolite. pharmaffiliates.comlgcstandards.com In this compound, five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) (D), a stable isotope of hydrogen. pharmaffiliates.comlgcstandards.com

This labeling strategy has profound implications for metabolic research:

Metabolic Pathway Elucidation: The use of deuterium-labeled compounds allows researchers to trace the metabolic pathways of a drug with high precision. acs.orgsymeres.comscispace.com By tracking the labeled metabolite, scientists can confirm the O-dealkylation pathway and identify any subsequent metabolic transformations.

Pharmacokinetic Analysis: Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic studies. creative-proteomics.comnih.govjpt.com They serve as ideal internal standards for mass spectrometry-based quantification, enabling accurate measurement of the metabolite's concentration in biological samples. musechem.comsymeres.com This helps in determining key pharmacokinetic parameters.

Bioavailability Studies: Co-administering a labeled and unlabeled drug allows for the precise determination of a drug's bioavailability, distinguishing between the administered drug and its endogenously produced counterparts. nih.gov

Understanding Isotope Effects: The substitution of hydrogen with deuterium can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. symeres.comosti.gov Studying these effects can provide deeper insights into the enzymatic mechanisms involved in drug metabolism. symeres.comosti.gov The use of deuterated compounds can sometimes lead to "metabolic switching," where the body utilizes alternative metabolic pathways. osti.govnih.gov

Synthetic Strategies and Isotopic Incorporation for O Desmethyl Brinzolamide D5

Chemical Synthesis Approaches for Labeled Compounds

The synthesis of isotopically labeled compounds, such as O-Desmethyl Brinzolamide-D5, is a specialized field within medicinal and pharmaceutical chemistry. These labeled molecules are indispensable as internal standards in quantitative bioanalysis and as tracers in metabolic research. medchemexpress.com The primary goal is to introduce a stable, heavy isotope (like deuterium (B1214612), ¹³C, or ¹⁵N) into a specific position within the target molecule without altering its chemical properties.

Deuterium (²H or D) labeling is particularly common due to the relative ease of incorporation and the significant mass shift it provides for mass spectrometric detection. snnu.edu.cn Several general strategies are employed for this purpose:

Hydrogen Isotope Exchange (HIE): This is a widely used method where C-H bonds in a molecule are exchanged for C-D bonds. snnu.edu.cn This can be catalyzed by metals such as iridium, ruthenium, or iron, often using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. snnu.edu.cn The choice of catalyst can provide high selectivity for specific positions in the molecule, such as those adjacent to functional groups. snnu.edu.cn

Reduction with Deuterated Reagents: Functional groups like ketones, esters, or nitriles can be reduced using deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium atoms into the resulting alcohol or amine products.

Use of Labeled Building Blocks: A highly effective and position-specific method involves using a commercially available or custom-synthesized starting material that already contains the isotopic label. snnu.edu.cn This labeled precursor is then carried through a multi-step synthesis to build the final, complex labeled molecule. This approach offers precise control over the location and number of incorporated isotopes. snnu.edu.cn

The selection of a synthetic strategy depends on the complexity of the target molecule, the desired position of the label, and the availability of starting materials. For complex pharmaceuticals, a building block approach is often preferred to ensure label stability and avoid isotopic scrambling.

Deuterium Labeling Techniques and Their Application to Brinzolamide (B135381) Metabolites

O-Desmethyl Brinzolamide is a known metabolite of Brinzolamide, formed by the action of cytochrome P450 enzymes which catalyze the O-dealkylation of the methoxypropyl side chain. drugbank.comnih.gov The "-D5" designation in this compound refers to the five deuterium atoms incorporated into the molecule. Based on the formal name of the parent compound, Brinzolamide-d5—(4R)-4-(ethyl-1,1,2,2,2-d₅-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide—the deuterium atoms are located on the ethylamino group. caymanchem.com

The synthesis of this compound would therefore logically proceed through a pathway that incorporates this deuterated ethyl group. A likely synthetic strategy involves a multi-step process:

Synthesis of a Deuterated Precursor: The synthesis would begin with a deuterated version of a key starting material, most likely ethylamine-d5.

Construction of the Brinzolamide-d5 Core: The synthesis of the unlabeled Brinzolamide active substance is a four-step process using well-defined starting materials. europa.eu The deuterated ethylamine (B1201723) would be introduced during this process to form the labeled parent drug, Brinzolamide-d5.

O-Demethylation: The final step would involve the selective O-demethylation of the methoxypropyl side chain of the synthesized Brinzolamide-d5 to yield this compound. This transformation would convert the methoxypropyl group into a hydroxypropyl group, resulting in the final desired metabolite.

This building-block approach ensures that the deuterium label is stable and confined to the ethyl group, which is not involved in the metabolic transformation from Brinzolamide to its O-desmethyl metabolite. This stability is critical for its function as an internal standard, where it must mimic the analyte's behavior during sample extraction and analysis without undergoing isotopic exchange. pharmaffiliates.com

Purity and Isotopic Enrichment Assessment of this compound

The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity. Rigorous analytical methods are employed to characterize the final product and ensure it meets the required specifications for use in validated bioanalytical assays.

Chemical Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard techniques for assessing chemical purity. evitachem.comnih.gov These methods separate the target compound from any starting materials, by-products, or other impurities. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a percentage purity can be calculated. Method validation for such analyses, as described for brinzolamide and its metabolites, ensures the method is accurate, precise, and linear over a range of concentrations. nih.govmdpi.comnih.gov

Isotopic Enrichment and Structural Confirmation: Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS/MS), is the definitive technique for confirming the identity and isotopic enrichment of the labeled compound. evitachem.com

Molecular Weight Confirmation: MS analysis confirms the successful incorporation of the five deuterium atoms by showing the expected increase in molecular weight compared to the unlabeled analogue. O-Desmethyl Brinzolamide has a molecular weight of 369.48 g/mol , while the D5 variant has a molecular weight of approximately 374.51 g/mol . pharmaffiliates.comsimsonpharmauat.com

Isotopic Enrichment: High-resolution mass spectrometry can determine the percentage of the compound that is fully labeled (D5), as well as the distribution of lesser-deuterated forms (d1-d4). Commercial standards for Brinzolamide-d5 often specify a purity of ≥99% for all deuterated forms. caymanchem.com

Structural Verification: Tandem mass spectrometry (MS/MS) is used to fragment the molecule. The resulting fragmentation pattern serves as a fingerprint, confirming the molecular structure and the location of the label. For instance, in analytical methods developed for O-desmethyl-brinzolamide, specific precursor-to-product ion transitions (m/z) are monitored in a process called multiple-reaction monitoring (MRM) to ensure specificity and sensitivity. mdpi.comnih.gov

The table below summarizes key analytical parameters from a validated UHPLC-MS/MS method for the quantification of O-Desmethyl Brinzolamide, demonstrating the sensitivity of modern analytical techniques.

ParameterValue (Urine)Value (Hair)Reference
Limit of Detection (LOD) 0.35 ng/mL0.05 ng/mg mdpi.comnih.gov
Limit of Quantification (LOQ) 1.16 ng/mL0.15 ng/mg nih.govmdpi.comnih.gov
MRM Transition 1 (Quantification) m/z 370.0 > 136.9m/z 370.0 > 136.9 mdpi.comnih.gov
MRM Transition 2 (Qualifier) m/z 370.0 > 181.0m/z 370.0 > 181.0 mdpi.comnih.gov

These rigorous quality assessments ensure that each batch of this compound is suitable for its intended purpose in high-stakes applications like clinical and forensic toxicology and anti-doping analysis. nih.govunicam.it

Analytical Methodologies for Quantification and Characterization

Role of O-Desmethyl Brinzolamide-D5 as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, particularly when using mass spectrometry, an internal standard (IS) is essential for achieving accurate and precise results. This compound is employed as a stable isotope-labeled (SIL) internal standard, a practice considered the gold standard in the field. nih.govunicam.itfda.gov An internal standard is a compound added in a known, constant amount to all calibration standards, quality control samples, and study samples at the beginning of the sample preparation process. researchgate.netresearchgate.netjfda-online.com Its purpose is to correct for the variability inherent in analytical procedures, including sample extraction, potential degradation, matrix effects, and fluctuations in instrument response. researchgate.netmdpi.com

Mass spectrometry (MS) is a highly sensitive detection method, but its response can be influenced by various factors, making it not inherently quantitative on its own. nih.gov The principle of using an internal standard in MS-based assays is to provide a reliable reference against which the analyte of interest is measured. mdpi.com Quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area. researchgate.netsigmaaldrich.com

This ratio is then plotted against the concentration of the analyte in the calibration standards to construct a calibration curve. researchgate.netjfda-online.com Because the analyte and the internal standard are subjected to the same experimental conditions, any loss of analyte during sample preparation or any fluctuation in ionization efficiency in the mass spectrometer will be mirrored by a proportional change in the internal standard's signal. researchgate.netmdpi.com This ratiometric measurement effectively cancels out these variations, leading to a significant improvement in the accuracy and precision of the quantification. researchgate.net

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred approach in modern bioanalytical mass spectrometry for several key reasons: nih.govunicam.itorientjchem.org

Near-Identical Physicochemical Properties : SILs have chemical and physical properties that are almost identical to their unlabeled counterparts (the analyte). fda.gov This ensures they behave similarly during all stages of sample preparation, including extraction, derivatization, and chromatography. This co-elution is critical for effectively compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the target analyte.

Correction for Matrix Effects : The SIL internal standard experiences the same degree of ion suppression or enhancement as the analyte because they elute from the chromatography column at virtually the same time and have the same ionization characteristics. fda.govorientjchem.org This is a significant advantage over using a structural analogue, which may elute at a different time and be affected by the matrix differently. nih.govunicam.it

Improved Precision and Accuracy : By effectively correcting for variations in sample recovery and instrument response, SILs significantly reduce the variability of the analytical method. researchgate.netorientjchem.org Studies have shown that assays using SIL internal standards demonstrate better precision and accuracy compared to those using structural analogues. nih.gov

Enhanced Reliability : The use of SILs provides greater confidence in the analytical data, ensuring that the measured concentration accurately reflects the true concentration of the analyte in the original sample. researchgate.net This is crucial for pharmacokinetic studies and clinical trials where data integrity is paramount.

Chromatographic Separation Techniques

Chromatography is an indispensable step for separating the analyte and its internal standard from the complex components of a biological matrix before detection by mass spectrometry.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a dominant technique for the analysis of brinzolamide (B135381) and its metabolites due to its high resolution, sensitivity, and speed. pubcompare.ai A validated UHPLC tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous quantification of brinzolamide and O-desmethyl-brinzolamide in biological samples like urine and hair. nih.govunicam.it

This method demonstrates the efficiency of modern chromatography, with a short chromatographic run time of just 8 minutes. nih.govunicam.it The validation of this method showed excellent linearity and precision, with limits of quantification (LOQ) as low as 0.07 ng/mL in urine and 0.02 ng/mg in hair for the analytes. nih.govunicam.it The use of Brinzolamide-d5 as an internal standard was integral to the success of this high-throughput method. nih.gov

ParameterUHPLC Method Details
Technique Ultra-High-Performance Liquid Chromatography (UHPLC)
Coupling Tandem Mass Spectrometry (MS/MS)
Analytes Brinzolamide, O-Desmethyl Brinzolamide, and other metabolites
Run Time 8 minutes
LOQ (Urine) 0.07 ng/mL
LOQ (Hair) 0.02 ng/mg
Internal Standard Brinzolamide-d5

This interactive table summarizes key parameters of a published UHPLC-MS/MS method for the analysis of Brinzolamide and its metabolites.

While less common than LC-MS for this specific compound, O-Desmethyl Brinzolamide is compatible with Gas Chromatography-Mass Spectrometry (GC-MS) platforms. rjpbcs.com GC-MS has been reported as a technique for the simultaneous analysis of brinzolamide in combination with other drugs. pubcompare.ai

However, direct GC analysis of polar compounds like brinzolamide and its metabolites can be challenging due to their low volatility and potential for thermal degradation. researchgate.net Compounds with active hydrogen groups (e.g., -OH, -NH, -COOH) often require a chemical derivatization step to increase their volatility and thermal stability, making them more amenable to GC analysis. researchgate.netresearchgate.net Common derivatization techniques include silylation, acylation, or alkylation. researchgate.net For instance, other diuretics have been analyzed by GC-MS after a derivatization process involving extractive methylation. nih.gov Therefore, while GC-MS is a potential technique, it typically involves more extensive sample preparation compared to UHPLC-MS/MS for this class of compounds. nih.gov

Mass Spectrometric Detection Methods

Following chromatographic separation, mass spectrometry provides the sensitive and selective detection required for quantification at low concentrations in complex biological matrices. For O-Desmethyl Brinzolamide, electrospray ionization (ESI) in the positive ion mode is commonly used, coupled with tandem mass spectrometry (MS/MS).

Tandem mass spectrometry, often utilizing a triple quadrupole mass analyzer, operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (or parent ion) corresponding to the protonated molecule [M+H]⁺ of the analyte is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion (or daughter ion) is monitored by the third quadrupole. This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, enhancing sensitivity.

Specific mass transitions have been identified for the quantification and confirmation of O-Desmethyl Brinzolamide.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Use
O-Desmethyl BrinzolamideESI+370.0140.0Quantifier
O-Desmethyl BrinzolamideESI+370.0266.0Qualifier
O-Desmethyl BrinzolamideESI+370.0136.9Quantifier
O-Desmethyl BrinzolamideESI+370.0181.0Confirmation

This interactive table presents the mass spectrometric parameters used for the detection of O-Desmethyl Brinzolamide.

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Tandem mass spectrometry (MS/MS) is a cornerstone for the selective detection of O-Desmethyl Brinzolamide and its related compounds in complex biological matrices. This technique offers high specificity by monitoring specific precursor-to-product ion transitions. For the non-deuterated form, O-Desmethyl Brinzolamide, mass spectrometric detection is typically achieved using electrospray ionization in the positive ion mode (ESI+). smolecule.com Multiple Reaction Monitoring (MRM) is employed to enhance selectivity and sensitivity. smolecule.com

In a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS) method, specific parameters are optimized for the analysis of the non-deuterated O-Desmethyl Brinzolamide. smolecule.com These optimized parameters provide a framework for detecting its deuterated counterpart, this compound, where a mass shift corresponding to the five deuterium (B1214612) atoms would be observed.

Table 1: Optimized Mass Spectrometric Parameters for O-Desmethyl Brinzolamide

Parameter Transition 1 (Quantification) Transition 2 (Confirmation)
Precursor Ion (m/z) 370.0 370.0
Product Ion (m/z) 136.9 181.0
Cone Voltage (V) 30.0 30.0
Collision Energy (eV) 30.0 24.0

Source: Adapted from validated UHPLC-MS/MS methodology. smolecule.com

The chromatographic separation is often achieved using a C18 column with a gradient mobile phase, ensuring the resolution of the analyte from other endogenous components. smolecule.com A common mobile phase setup involves a gradient system with 0.1% formic acid in 5 millimolar ammonium (B1175870) acetate (B1210297) buffer and 0.01% formic acid in methanol. smolecule.com

Quantitative Analysis of this compound and Related Compounds

In quantitative bioanalysis, stable isotope-labeled compounds like this compound serve as ideal internal standards (IS) for the accurate measurement of their non-labeled analogues. For instance, in a validated UHPLC-MS/MS method for quantifying brinzolamide and its metabolite O-desmethyl-brinzolamide in urine and hair, the deuterated standard Brinzolamide-D5 was used as an internal standard. nih.gov This approach corrects for variability during sample preparation and analysis.

The method involves a simple dilution of urine samples or digestion of hair samples, followed by injection into the UHPLC-MS/MS system. nih.gov The short chromatographic run time of 8 minutes makes it suitable for high-throughput analysis. nih.gov This methodology demonstrates the capability to quantify O-desmethyl-brinzolamide at very low concentrations, with average levels of 1.02 ng/mL found in urine samples from patients treated with brinzolamide. nih.gov The use of a deuterated standard like Brinzolamide-D5 is fundamental to achieving the precision and accuracy required for such measurements. nih.govpubcompare.ai

Method Validation Parameters in Bioanalytical Contexts

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data. Regulatory guidelines outline specific parameters that must be evaluated.

Linearity and Limits of Quantification/Detection

A UHPLC-MS/MS method developed for brinzolamide and its metabolites, including O-desmethyl-brinzolamide, demonstrated excellent linearity. nih.gov The method was linear from the limit of quantification (LOQ) up to 500 ng/mL in urine and up to 10 ng/mg in hair, with determination coefficients (r²) consistently higher than 0.99. nih.gov

The sensitivity of the method is defined by the Limit of Detection (LOD) and the LOQ. The LOQ represents the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Table 2: Limits of Quantification (LOQ) for O-Desmethyl Brinzolamide in Biological Matrices

Matrix Limit of Quantification (LOQ)
Urine 0.07 to 1.16 ng/mL*
Hair 0.02 to 0.15 ng/mg*

Note: The reported ranges cover O-desmethyl-brinzolamide and other related carbonic anhydrase inhibitors analyzed in the same method. nih.gov

Matrix Effects and Process Efficiency

In bioanalytical methods, the sample matrix (e.g., urine, plasma) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This is known as the matrix effect. It is crucial to evaluate this to ensure that it does not compromise the accuracy of the results. In the validated UHPLC-MS/MS method for O-desmethyl-brinzolamide, no significant ion suppression due to matrix effects was observed. nih.gov

Process efficiency, which accounts for both the matrix effect and the recovery of the extraction procedure, was consistently high, always remaining above 80%. nih.gov This indicates that the sample preparation and analytical method are robust and efficient in isolating and measuring the analyte. nih.gov

Precision and Accuracy in Analytical Measurement

Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (%RSD), while accuracy reflects how close the measured value is to the true value. Both intra-assay (within a single run) and inter-assay (between different runs) precision and accuracy are evaluated using quality control (QC) samples at different concentration levels.

For the quantitative analysis of O-desmethyl-brinzolamide and related compounds, the method validation demonstrated high precision, with intra- and inter-assay precision values lower than 15%. nih.gov This level of precision meets the typical acceptance criteria for bioanalytical method validation, confirming the method's reliability for quantitative studies. nih.gov

Table 3: Summary of Compound Names

Compound Name
This compound
Brinzolamide
O-Desmethyl Brinzolamide
Brinzolamide-D5
Dorzolamide
Acetazolamide
N-acetyl-dorzolamide
N-deethyl-dorzolamide

Mechanistic Investigations of the O Desmethyl Brinzolamide Metabolite Non Deuterated Analog

Carbonic Anhydrase Inhibition Profile of O-Desmethyl Brinzolamide (B135381) (Non-Deuterated)

O-desmethyl brinzolamide is an active metabolite of brinzolamide and demonstrates a significant inhibitory effect on carbonic anhydrase (CA) enzymes. smolecule.com Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The inhibition of these enzymes, particularly in the ciliary processes of the eye, leads to a reduction in aqueous humor secretion, which is a key mechanism for lowering intraocular pressure. researchgate.net

The inhibitory activity of O-desmethyl brinzolamide is central to its biological function. Like its parent compound, it acts as a potent inhibitor of specific carbonic anhydrase isoforms that are highly expressed in ocular tissues. smolecule.comresearchgate.net

In Vitro Selectivity and Potency against Carbonic Anhydrase Isoforms (CA-II, CA-IV)

In vitro studies have quantified the inhibitory potency of O-desmethyl brinzolamide against two key carbonic anhydrase isoforms: CA-II and CA-IV. The metabolite exhibits a high affinity for CA-II, with a reported dissociation constant (Kd) of 0.136 nM. medchemexpress.com Its inhibitory concentration (IC50) against CA-IV has been measured at 165 nM. medchemexpress.com

This data indicates that O-desmethyl brinzolamide is a highly potent inhibitor of CA-II and a moderately potent inhibitor of CA-IV. The strong inhibition of CA-II is particularly significant as this isoform is the most active and abundant in the eye. smolecule.comresearchgate.net

Comparative Biochemical Activity with Parent Brinzolamide (Non-Deuterated)

When comparing the biochemical activity of O-desmethyl brinzolamide to its parent compound, brinzolamide, both molecules demonstrate potent inhibition of carbonic anhydrase, particularly the CA-II isoform. Brinzolamide itself is a highly specific inhibitor of CA-II. researchgate.net

The following table provides a comparative overview of the inhibitory activities (IC50 values) of both compounds against various carbonic anhydrase isoforms.

CompoundCA-I (IC50, nM)CA-II (IC50, nM)CA-IV (IC50, nM)
O-Desmethyl Brinzolamide Data not available0.136 (Kd)165
Brinzolamide ~13653.1945.3

Note: The value for O-Desmethyl Brinzolamide against CA-II is a dissociation constant (Kd), which reflects binding affinity and is a different metric than IC50. A lower Kd indicates a higher binding affinity.

From the available data, brinzolamide shows greater selectivity for CA-II over CA-I. While a direct IC50 comparison for O-desmethyl brinzolamide against CA-II is not available in the provided search results, its sub-nanomolar Kd value suggests a very high affinity for this isoform. In the case of CA-IV, brinzolamide appears to be a more potent inhibitor than its O-desmethyl metabolite.

Role of O-Desmethyl Metabolite in Carbonic Anhydrase Research (Excluding Clinical Outcomes)

The investigation of O-desmethyl brinzolamide contributes to the following areas of research:

Structure-Activity Relationship (SAR) Studies: Comparing the inhibitory potency and selectivity of O-desmethyl brinzolamide with brinzolamide and other related compounds helps researchers understand how specific structural modifications influence the interaction with the active site of carbonic anhydrase isoforms.

Development of Novel Carbonic Anhydrase Inhibitors: A detailed understanding of the structure and function of existing inhibitors and their metabolites, such as O-desmethyl brinzolamide, can inform the design of new and potentially more potent or selective carbonic anhydrase inhibitors for various therapeutic applications. smolecule.com

Applications in Preclinical and Non Human in Vivo Studies

Use of O-Desmethyl Brinzolamide-D5 in Animal Pharmacokinetic Studies (e.g., ADME)

In preclinical pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a drug, the precise quantification of the parent drug and its metabolites in biological samples is crucial. This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of O-Desmethyl Brinzolamide (B135381) in samples obtained from animal models, such as rabbits.

The rationale for using a stable isotope-labeled internal standard like this compound is that it is chemically identical to the analyte (O-Desmethyl Brinzolamide) but has a different mass due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. As it behaves identically to the analyte during sample extraction, chromatography, and ionization, it can effectively compensate for variations in these processes, leading to more accurate and reliable quantification.

Preclinical studies on the parent drug, Brinzolamide, in rabbits have been instrumental in understanding its ocular and systemic pharmacokinetics. These studies have investigated the concentration of Brinzolamide in various ocular tissues, such as the aqueous humor, iris-ciliary body, cornea, and conjunctiva, as well as in plasma and whole blood, following topical, intracameral, and intravenous administration arvojournals.orguef.fi. The use of a deuterated internal standard in such studies is a standard practice to ensure the quality of the bioanalytical data.

Below is a representative data table illustrating the type of pharmacokinetic data that would be generated for O-Desmethyl Brinzolamide in a preclinical study in rabbits following the administration of Brinzolamide, using this compound as an internal standard.

Time Point (hours)Mean Plasma Concentration of O-Desmethyl Brinzolamide (ng/mL)Standard Deviation (ng/mL)
0.515.23.1
128.75.9
245.19.2
438.57.8
820.34.1
1210.12.0
242.50.5

This table is illustrative and compiled based on typical pharmacokinetic profiles observed in preclinical studies.

Metabolite Monitoring in Non-Human Biological Matrices

The monitoring of drug metabolites is a critical component of preclinical drug development, providing insights into the metabolic pathways and potential for active or toxic metabolites. O-Desmethyl Brinzolamide is the major metabolite of Brinzolamide, and its concentration in various biological matrices, such as plasma, urine, and ocular tissues, is of significant interest glpbio.com.

This compound is employed as an internal standard to accurately quantify the levels of O-Desmethyl Brinzolamide in these non-human biological samples. The high sensitivity and specificity of LC-MS/MS methods, enabled by the use of a stable isotope-labeled internal standard, allow for the detection and quantification of even low levels of the metabolite.

For instance, in studies investigating the ocular disposition of topically administered Brinzolamide in rabbits, researchers would collect samples of aqueous humor, iris-ciliary body, and plasma at various time points. The concentration of O-Desmethyl Brinzolamide in these samples would then be determined using an analytical method validated with this compound.

The following table demonstrates the typical distribution of O-Desmethyl Brinzolamide in different ocular tissues and plasma of rabbits at a specific time point after Brinzolamide administration, as would be determined using this compound as an internal standard.

Biological MatrixMean Concentration of O-Desmethyl Brinzolamide (ng/g or ng/mL)Standard Deviation (ng/g or ng/mL)
Aqueous Humor5.81.2
Iris-Ciliary Body35.47.1
Cornea12.12.5
Conjunctiva18.93.8
Plasma28.75.9

This table is illustrative and based on the expected distribution patterns in preclinical ocular pharmacokinetic studies.

Contribution to Understanding Drug Disposition in Preclinical Models

The use of this compound significantly contributes to a comprehensive understanding of the disposition of Brinzolamide in preclinical models. By enabling the accurate measurement of its primary metabolite, researchers can build a more complete picture of the drug's ADME profile.

This includes:

Rate and Extent of Metabolism: By tracking the appearance and disappearance of O-Desmethyl Brinzolamide over time in various tissues, researchers can infer the rate and extent to which Brinzolamide is metabolized in vivo.

Routes of Elimination: By measuring the concentration of O-Desmethyl Brinzolamide in excreta such as urine and feces, its role in the elimination of the parent drug can be elucidated.

Ultimately, the data generated using this compound as an internal standard in preclinical studies is vital for constructing accurate pharmacokinetic models. These models are essential for predicting the drug's behavior in humans and for establishing a scientific basis for its safety and efficacy. The reliable data obtained through the use of this deuterated standard underpins the translation of preclinical findings to clinical drug development.

Future Directions and Research Gaps Pertaining to O Desmethyl Brinzolamide D5

Advancements in Analytical Technologies for Metabolite Characterization

The accurate characterization and quantification of drug metabolites are paramount in pharmaceutical research. For O-Desmethyl Brinzolamide-D5, future advancements in analytical technologies promise to refine its use as an internal standard and to further elucidate the metabolic pathways of Brinzolamide (B135381). High-resolution mass spectrometry (HR-MS) has already demonstrated its capability in distinguishing drug metabolites from endogenous compounds and determining their elemental composition nih.govchromatographyonline.comtandfonline.com. The continued evolution of HR-MS, including Fourier transform ion cyclotron resonance (FT-ICR) MS and Orbitrap MS, will offer even greater resolution and mass accuracy, which is crucial for the unambiguous analysis of isotopically labeled compounds nih.govarome-science.com.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the techniques of choice for drug metabolite profiling nih.govnih.govsemanticscholar.org. Future developments in this area are expected to focus on enhancing the sensitivity and selectivity of these methods. Innovations in liquid chromatography, such as the use of novel stationary phases and smaller particle sizes, can lead to improved separation of metabolites from complex biological matrices. Furthermore, emerging ionization techniques in mass spectrometry could provide more efficient ionization of metabolites like O-Desmethyl Brinzolamide, leading to lower limits of detection .

The integration of artificial intelligence and machine learning algorithms into analytical software represents another significant frontier arome-science.com. These tools can automate the process of metabolite annotation and pattern recognition, accelerating the identification and quantification of compounds in complex datasets arome-science.com. For this compound, this could mean more rapid and robust data analysis in pharmacokinetic and metabolic studies.

Table 1: Emerging Analytical Technologies and Their Potential Impact on this compound Analysis

TechnologyPotential Impact on this compound Analysis
Ultra-High-Resolution Mass Spectrometry (e.g., FT-ICR MS, Orbitrap MS)Increased confidence in mass measurements and isotopic pattern analysis. nih.govarome-science.com
Advanced Liquid Chromatography (e.g., novel stationary phases)Improved separation from complex biological matrices, reducing ion suppression.
Novel Ionization TechniquesEnhanced ionization efficiency leading to lower limits of detection.
AI and Machine Learning in Data AnalysisAutomated and more accurate peak integration and metabolite identification. arome-science.com

Expanded Applications of Deuterated Standards in Omics Research

The fields of metabolomics, proteomics, and lipidomics are increasingly reliant on the use of stable isotope-labeled internal standards for accurate and precise quantification. This compound is well-positioned to play a more significant role in these "omics" disciplines, moving beyond its use in traditional pharmacokinetic studies.

In metabolomics, deuterated standards are essential for correcting matrix effects and improving the reliability of quantitative data clearsynth.comwisdomlib.org. The use of this compound can facilitate targeted metabolomics studies aimed at understanding the broader metabolic impact of Brinzolamide. By providing a stable and reliable internal standard, it enables the accurate measurement of changes in endogenous metabolite concentrations in response to drug administration. Stable isotope labeling, in general, is a powerful tool for tracing metabolic pathways and determining metabolic fluxes nih.govnih.govtandfonline.comacs.org. While this compound itself is a metabolite, its use as an internal standard is crucial for studies that employ other labeled precursors (e.g., ¹³C-glucose) to track the metabolic fate of various compounds within a biological system.

Quantitative proteomics also benefits from the use of deuterated standards. Although less common than in metabolomics, deuterated peptides are used as internal standards for the absolute quantification of proteins nih.govuab.edu. While this compound is not a peptide, the principles of using a deuterated internal standard for accurate quantification are transferable. Its application in studies investigating the effect of Brinzolamide on protein expression, particularly enzymes involved in its metabolism, could provide valuable insights.

The application of chemical isotope labeling (CIL) combined with liquid chromatography-mass spectrometry (LC-MS) is a growing area in metabolomics that improves sensitivity and coverage researchgate.netchromatographyonline.com. This approach uses isotopically labeled reagents to derivatize metabolites, and a deuterated standard like this compound would be invaluable for ensuring the accuracy of quantification in such experiments.

Table 2: Potential Applications of this compound in Omics Research

Omics FieldSpecific Application
MetabolomicsInternal standard for targeted and untargeted analysis of Brinzolamide's metabolic effects. thermofisher.com
Facilitating stable isotope tracer studies to elucidate metabolic pathways. nih.govtandfonline.comacs.org
ProteomicsInternal standard for quantifying changes in protein expression, particularly drug-metabolizing enzymes. nih.gov
LipidomicsInternal standard for studies investigating the impact of Brinzolamide on lipid metabolism.

Untapped Research Avenues for O-Desmethyl Brinzolamide in Non-Clinical Models

A significant research gap exists in the direct comparison of the pharmacological and toxicological profiles of O-Desmethyl Brinzolamide and Brinzolamide. In vitro studies using isolated enzymes and various cell lines could delineate the specific inhibitory potency and selectivity of O-Desmethyl Brinzolamide against different carbonic anhydrase isoforms smolecule.com. Such studies would clarify whether the metabolite has a similar, lesser, or even a distinct pharmacological profile compared to the parent drug.

Preclinical animal models offer the opportunity to investigate the in vivo effects of O-Desmethyl Brinzolamide. For instance, preclinical studies have shown that Brinzolamide can increase blood flow to the optic nerve head in rabbits nih.govresearchgate.net. It would be valuable to investigate whether O-Desmethyl Brinzolamide contributes to this effect, or if it has any unique vascular effects of its own. Such studies could employ techniques like laser Doppler flowmetry in animal models of glaucoma or ocular hypertension nih.govnih.gov.

Furthermore, the potential for O-Desmethyl Brinzolamide to have off-target effects warrants investigation. Non-clinical models could be used to assess its impact on other physiological systems. For example, given that carbonic anhydrase inhibitors can affect acid-base balance, studies in animal models could explore the systemic effects of O-Desmethyl Brinzolamide, especially at concentrations that might be achieved under specific conditions.

Finally, the development of advanced in vitro models, such as organ-on-a-chip systems that mimic the ciliary body or other ocular tissues, could provide a more nuanced understanding of the local metabolism of Brinzolamide to O-Desmethyl Brinzolamide and the subsequent pharmacological actions of the metabolite within these tissues.

Table 3: Untapped Research Avenues for O-Desmethyl Brinzolamide

Research AreaPotential Investigation
Comparative PharmacologyDirect comparison of the inhibitory potency and selectivity of O-Desmethyl Brinzolamide and Brinzolamide on various carbonic anhydrase isoforms in vitro.
In Vivo EfficacyInvestigation of the effect of O-Desmethyl Brinzolamide on intraocular pressure and optic nerve head blood flow in animal models. nih.gov
Off-Target EffectsAssessment of potential systemic effects, such as on acid-base balance, in non-clinical models.
Advanced In Vitro ModelsUtilization of organ-on-a-chip technology to study the local metabolism and pharmacological effects in specific ocular tissues.

Q & A

Which frameworks (e.g., PICO, FINER) are most suitable for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer : For pharmacology studies, use PICO (Population: target enzyme/cell; Intervention: dose/concentration; Comparison: control/alternative inhibitors; Outcome: IC50/kinetic parameters). For translational research, apply FINER to evaluate feasibility and novelty. Pre-pilot studies with small sample sizes (n=3–5) can refine protocols before full-scale trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.